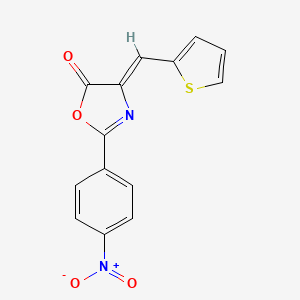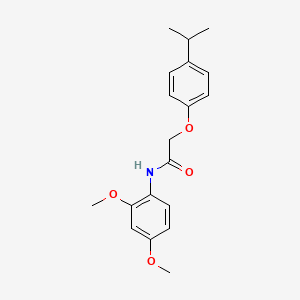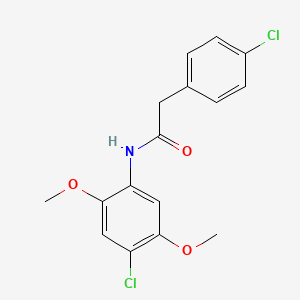
N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine and related compounds often involves cyclocondensation reactions, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions. For example, cyclocondensation of certain morpholinopyrimidine with brominated compounds under mild conditions can lead to the formation of new derivatives (Karimian et al., 2017). Additionally, the use of triorganoindium compounds for the synthesis of disubstituted pyrimidines through palladium-catalyzed cross-coupling reactions has been demonstrated as efficient and versatile (Martínez et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively characterized by various spectroscopic methods such as 1H NMR, 13C NMR, and X-ray crystallography. These studies have confirmed the complex nature of the molecular structure and provided insights into the conformational preferences of these molecules (Islas-Jácome et al., 2023).
Chemical Reactions and Properties
N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine and its derivatives participate in a wide range of chemical reactions, including intramolecular azo coupling, which has been used to synthesize fluorescent compounds with potential biological significance (Galenko et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and optical properties of polyimides derived from related compounds, have been a subject of research. These materials exhibit excellent solubility in polar solvents, outstanding thermal stability with high glass transition temperatures, and low dielectric constants, making them suitable for various applications (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine derivatives, such as their reactivity in Buchwald–Hartwig amination, photophysics, and biomolecular binding properties, have been explored. These studies reveal the potential of these compounds to interact strongly with ct-DNA, which could be attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
Applications De Recherche Scientifique
Luminescent Biological Labeling Reagents
This compound's derivatives have been used in synthesizing luminescent cyclometalated iridium(III) diimine complexes. These complexes exhibit intense and long-lived luminescence and are suitable for labeling various biological molecules. This has implications for biological assays and potentially for medical diagnostics (Lo et al., 2003).
Synthesis of Metalated Luminescent Complexes
Another application is in the synthesis of metalated Ir(III) luminescent complexes. These complexes have shown moderate to strong phosphorescence in organic solvents and are useful in studying the nature of emissive triplet states in various solvents (Shakirova et al., 2018).
Larvicidal Activity
N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine derivatives have shown significant larvicidal activity, which could have implications in pest control and environmental management (Gorle et al., 2016).
Synthesis in Organic Chemistry
This compound also plays a role in the synthesis of various organic compounds, such as chloroenamines and benzamines, which have potential applications in chemical synthesis and drug development (Butz & Vilsmaier, 1993), (Nematollahi & Esmaili, 2010).
Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound have been explored for their potential in treating various diseases, such as Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).
Propriétés
IUPAC Name |
N-benzyl-6-methyl-2-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-11-15(17-12-14-5-3-2-4-6-14)19-16(18-13)20-7-9-21-10-8-20/h2-6,11H,7-10,12H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJWPZPKPKJQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-methyl-2-(morpholin-4-yl)pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-phenyl-4-{[(pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5588255.png)

![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5588269.png)
![ethyl 4-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-1-piperazinecarboxylate](/img/structure/B5588273.png)

![1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5588289.png)
![4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5588302.png)
![N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5588305.png)
![5-(3-pyridinyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5588310.png)
![1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5588321.png)
![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(tetrahydrofuran-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588346.png)
